Dimethyl 3,6-dihydroxyphthalate

Regiochemistry Isomer Comparison Structural Identity

Dimethyl 3,6-dihydroxyphthalate (CAS 7474-92-2; molecular formula C10H10O6; MW 226.18 g/mol) is a symmetrically dihydroxylated phthalate diester bearing hydroxy groups at the 3- and 6-positions of the aromatic ring. It is catalogued primarily as a research intermediate and monomer precursor.

Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
CAS No. 7474-92-2
Cat. No. B14012425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3,6-dihydroxyphthalate
CAS7474-92-2
Molecular FormulaC10H10O6
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1C(=O)OC)O)O
InChIInChI=1S/C10H10O6/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4,11-12H,1-2H3
InChIKeyNVFVMNBLADPUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3,6-dihydroxyphthalate (CAS 7474-92-2): An Evidence-Limited DHPA Diester Intermediate


Dimethyl 3,6-dihydroxyphthalate (CAS 7474-92-2; molecular formula C10H10O6; MW 226.18 g/mol) is a symmetrically dihydroxylated phthalate diester bearing hydroxy groups at the 3- and 6-positions of the aromatic ring. It is catalogued primarily as a research intermediate and monomer precursor . Its melting point is reported in the range of 141.5–142.5 °C , and its boiling point is approximately 346 °C at 760 mmHg, with a density of ~1.395 g/cm³ . The compound's two phenolic hydroxy groups and two methyl ester moieties confer reactivity toward both electrophilic and nucleophilic derivatization, positioning it as a potential building block for complex molecular architectures. However, a systematic literature search reveals that publicly available, comparator-based, quantitative performance data for this molecule are extremely sparse, and no peer-reviewed studies directly benchmarking it against its closest structural analogs (e.g., dimethyl 4,5-dihydroxyphthalate or dimethyl phthalate) were identified as of the evidence cut-off date.

Why Generic Substitution of Dimethyl 3,6-dihydroxyphthalate Fails Without Empirical Verification


In the absence of direct comparative pharmacological or industrial performance data, the principal reason generic substitution fails for dimethyl 3,6-dihydroxyphthalate rests on regiochemical identity: the 3,6-dihydroxy substitution pattern is structurally and electronically distinct from the 4,5-dihydroxy isomer (CAS 66323-03-3) and from non-hydroxylated dimethyl phthalate [1]. The positioning of the two hydroxy groups governs hydrogen-bonding geometry, metal-chelation topology, and the regioselectivity of subsequent derivatization. Because no head-to-head studies comparing the reactivity, selectivity, or product yields of 3,6- versus 4,5-dihydroxyphthalate dimethyl esters were identified in the public domain, any presumption of interchangeability is scientifically unjustified. Procurement and experimental design decisions must therefore be based on the compound's precise regioisomeric identity rather than on extrapolated class-level properties of 'phthalate diesters' or 'dihydroxyphthalates.'

Dimethyl 3,6-dihydroxyphthalate: Quantitative Evidence Guide for Scientific Procurement


Regioisomeric Differentiation: 3,6- vs. 4,5-Dihydroxyphthalate Dimethyl Ester

Dimethyl 3,6-dihydroxyphthalate (CAS 7474-92-2) is the 3,6-dihydroxy regioisomer with a molecular formula of C10H10O6 and a monoisotopic mass of 226.047738 Da . Its positional isomer, dimethyl 4,5-dihydroxyphthalate (CAS 66323-03-3), shares the same molecular formula and average mass (226.184 Da) but differs in the location of the two hydroxy substituents on the aromatic ring . Because no comparative reactivity, selectivity, or application-performance studies between these two regioisomers were identified in the peer-reviewed literature, the available evidence is limited to structural identity documentation. This structural difference is expected to materially affect hydrogen-bond donor/acceptor geometry, metal-chelate ring size upon complexation, and the regiochemical outcome of electrophilic aromatic substitution reactions.

Regiochemistry Isomer Comparison Structural Identity

Physicochemical Property Comparison: Melting Point of 3,6-Dihydroxy vs. Non-Hydroxylated Dimethyl Phthalate

The melting point of dimethyl 3,6-dihydroxyphthalate is reported in the range of 141.5–142.5 °C , which is substantially higher than that of the non-hydroxylated parent compound dimethyl phthalate (mp ≈ 2 °C) [1]. The approximately 140 °C elevation in melting point is attributable to intermolecular hydrogen bonding conferred by the two phenolic –OH groups. No experimental melting point data for the 4,5-dihydroxy isomer were identified in the public domain for direct three-way comparison, but the difference between 3,6-dihydroxy and non-hydroxylated dimethyl phthalate provides a class-level benchmark.

Melting Point Thermal Properties Physicochemical Characterization

Reported Use as a Key Intermediate in Total Synthesis of Bioactive Phthalides

Dimethyl 3,6-dihydroxyphthalate has been employed as a precursor in the first total synthesis of violaceoid A, a cytotoxic agent, and in the asymmetric total synthesis of (−)- and (+)-violaceoid B . The synthesis route leveraged desymmetrization of a substituted quinol moiety to access the required intermediate. While specific yield data for the step involving dimethyl 3,6-dihydroxyphthalate are not disaggregated in the publicly available abstract, its documented role in a multi-step natural product synthesis distinguishes it from non-hydroxylated dimethyl phthalate, which lacks the phenolic functionality required for this synthetic pathway.

Total Synthesis Phthalide Cytotoxic Agent

Crystal Structure and Intermolecular Hydrogen-Bonding Network

The crystal structure of dimethyl 3,6-dihydroxyphthalate has been solved by X-ray diffraction methods and refined to an R-value of 0.050 with 2126 observed reflections [1]. The molecule adopts a nearly planar conformation, with a torsion angle of −179(2)° for C(4)–C(7)–C(8)–C(9) [2]. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [2]. No comparative crystal structure data for the 4,5-dihydroxy isomer or for dimethyl phthalate were identified in the same crystallographic study, precluding direct lattice-energy or packing-coefficient comparisons.

X-ray Crystallography Hydrogen Bonding Solid-State Structure

Recommended Procurement Scenarios for Dimethyl 3,6-dihydroxyphthalate Based on Available Evidence


Medicinal Chemistry: Synthesis of Hydroxylated Phthalide Natural Products

Dimethyl 3,6-dihydroxyphthalate serves as a regiochemically defined precursor for the total synthesis of hydroxylated phthalide natural products, as demonstrated in the synthesis of violaceoid A and violaceoid B . Procurement is warranted when the synthetic route requires a phthalate building block with unprotected phenolic –OH groups at the 3- and 6-positions to enable chemoselective transformations such as oxidative cyclization or desymmetrization.

Materials Science: Monomer for Functional Polyesters and Coordination Polymers

The compound's two methyl ester groups (polymerizable via transesterification) and two phenolic –OH groups (available for crosslinking or metal coordination) make it a candidate monomer for functional polyesters, metal-organic frameworks (MOFs), or coordination polymers . Its melting point of ~142 °C provides a thermal processing window compatible with melt polycondensation. This scenario is relevant for laboratories developing novel polymeric materials that require regiochemically precise dihydroxyphthalate incorporation.

Crystallography and Solid-State Chemistry: Co-crystal and Polymorph Screening

The availability of a solved single-crystal X-ray structure refined to R = 0.050 establishes a definitive solid-state reference. This supports co-crystal engineering studies and polymorph screening programs in which dimethyl 3,6-dihydroxyphthalate acts as a hydrogen-bond donor/acceptor co-former. Procurement for crystallographic studies should specify the same recrystallization solvent (ethanol) to ensure consistency with the published structure.

Organic Synthesis: Orthogonal Protection Strategy Development

The molecule presents two chemically distinct functional group types (phenolic –OH and methyl ester) on a single aromatic scaffold. This enables the development and testing of orthogonal protection/deprotection protocols relevant to complex molecule synthesis. Procurement is appropriate for methodology development laboratories investigating chemoselective transformations on polyfunctional aromatic substrates.

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